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Compound of Interest |

Compound Name: CCK (26-31) (non-sulfated)

CAS No.: 89911-64-8

Cat. No.: B1496556
Abstract

The cholecystokinin fragment 26-31 (CCK 26-31) represents the N-terminal hexapeptide of the
bioactive octapeptide CCK-8. While the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) is the
canonical pharmacophore for CCK-A and CCK-B receptor activation, the N-terminal 26-31
domain plays a critical role in receptor selectivity (via sulfated Tyrosine-27) and metabolic
stability. This application note details protocols for the synthesis verification, enzymatic stability
profiling, and receptor binding analysis of CCK 26-31. These methods are essential for
distinguishing bioactive CCK-8 from its inactive metabolic degradation products in
pharmacokinetic (PK) studies.

Chemical Characterization & Structural Integrity
Physicochemical Properties

CCK 26-31 exists in two primary forms: sulfated (bioologically relevant precursor/metabolite)
and non-sulfated. The sulfation at Tyr27 is labile and requires specific handling to prevent
desulfation during analysis.
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Property

CCK 26-31 (Sulfated)

CCK 26-31 (Non-Sulfated)

Sequence

Asp-Tyr(SO3H)-Met-Gly-Trp-
Met

Asp-Tyr-Met-Gly-Trp-Met

Residue Range 26-31 26-31

Molecular Formula C38H50N8013S2 C38H50N8010S
Molecular Weight 923.04 Da 842.98 Da
Solubility Water (1 mg/mL), alkaline DMSO, acidic buffer

buffer

Key Instability

Desulfation (acidic pH),
Oxidation (Met)

Oxidation (Met)

Protocol: LC-MS/MS Verification

Objective: To separate CCK 26-31 from full-length CCK-8 and identify potential methionine

oxidation or desulfation.

Reagents:

e Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8 (Neutral pH preserves sulfation).

e Mobile Phase B: Acetonitrile (LC-MS grade).

e Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 pm).

Methodology:

o Sample Prep: Dissolve lyophilized CCK 26-31 in 50 mM Ammonium Bicarbonate (pH 7.8).

Note: Avoid TFA or Formic Acid during reconstitution to prevent hydrolysis of the sulfate

group.

e Gradient:

o 0-1 min: 5% B (Isocratic hold)
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o 1-10 min: 5% -> 45% B (Linear gradient)
o 10-12 min: 95% B (Wash)
e Mass Spectrometry Settings (ESI-):

o Operate in Negative lon Mode (ESI-). Sulfated peptides ionize more efficiently in negative
mode and are less prone to in-source fragmentation of the SO3 group.

o Target Mass (M-H)-: 922.03 (Sulfated), 841.97 (Non-sulfated).
Data Interpretation:
e Peak A (RT ~4.5 min): Intact Sulfated CCK 26-31 (m/z 922).
e Peak B (RT ~5.2 min): Desulfated impurity (m/z 841).
e Peak C: Methionine sulfoxide variants (+16 Da shift).

Metabolic Stability: Enzymatic Cleavage Kinetics

Context: CCK-8 is rapidly degraded in vivo by Neutral Endopeptidase (NEP/CD10). A primary
cleavage event occurs at the Met31-Asp32 bond, releasing the active C-terminal fragment and
leaving the CCK 26-31 hexapeptide. Quantifying the accumulation of CCK 26-31 provides an
inverse metric of CCK-8 stability.

Protocol: NEP Degradation Assay
Objective: Monitor the conversion of CCK-8 into CCK 26-31.

Workflow Diagram:

Substrate:
CCK-8 (10 pM)

Incubation t=0,5, 15, 30, 60 min Quench: LC-MS Analysis
37°C, Tris-HCI pH 7.4 EDTA + Heat (95°C) Target: 923.04 Da

rNEP (10 ng/mL)
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Figure 1: Workflow for monitoring enzymatic degradation of CCK-8 into fragment 26-31.

Step-by-Step Procedure:

Reaction Mix: Prepare 100 pL of reaction buffer (50 mM Tris-HCI, 100 mM NaCl, pH 7.4).

« Initiation: Add CCK-8 (Sulfated) to a final concentration of 10 uM. Add Recombinant Human
Neprilysin (rNEP) to 10 ng/mL.

o Time Course: Incubate at 37°C. Aliquot 20 pL at t=0, 5, 15, 30, and 60 minutes.

e Quenching: Immediately transfer aliquots into tubes containing 5 pL of 100 mM EDTA (to
chelate Zn2+ required by NEP) and heat at 95°C for 2 minutes.

o Why EDTA? Acid quenching (TFA) causes desulfation. EDTA/Heat is the preferred method
for preserving the sulfated 26-31 product.

e Analysis: Inject onto the LC-MS system described in Section 1.2.
o Calculation: Plot the Area Under Curve (AUC) of the 923.04 Da peak (CCK 26-31) vs. Time.

Receptor Binding Affinity (Functional Exclusion)

Context: CCK 26-31 lacks the C-terminal Phenylalanine-amide, which is essential for high-
affinity binding to CCK-A and CCK-B receptors. This assay serves as a negative control or to
test for low-affinity antagonism.

Protocol: Competitive Radioligand Binding
Objective: Determine the IC50 of CCK 26-31 displacing [1251]-CCK-8 from CCK-A receptors.

Reagents:
e Receptor Source: Rat pancreatic acini membranes (rich in CCK-A).

o Radioligand: [125I]-Bolton-Hunter-CCK-8 (~20 pM).
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o Competitor: CCK 26-31 (Sulfated), serially diluted (10"-10 M to 107-5 M).

Methodology:

Buffer Prep: Krebs-HEPES buffer enriched with 0.2% BSA and 0.1 mg/mL Soybean Trypsin
Inhibitor (to prevent degradation during assay).

Incubation: Mix Membrane Prep + Radioligand + CCK 26-31. Incubate for 60 min at 37°C.

Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in polyethyleneimine
(reduces non-specific binding).

Counting: Measure radioactivity (CPM) in a gamma counter.
Expected Results & Causality:

e CCK-8 (Control): High affinity (IC50 ~ 1 nM).

e CCK 26-31: Very low affinity (IC50 > 1 uM).

« Interpretation: The significant loss of affinity confirms that the 26-31 fragment is biologically
inert regarding receptor activation, validating its status as a metabolic byproduct rather than
an active signaling molecule.

Pathway Visualization

The following diagram illustrates the structural relationship and cleavage logic between the
parent peptide and the 26-31 fragment.
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Figure 2: Metabolic pathway of CCK-8 showing the generation of the 26-31 fragment and its

subsequent loss of receptor affinity.
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Available at: [https://www.benchchem.com/product/b1496556#experimental-design-for-cck-
26-31-fragment-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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